molecular formula C16H18FN3O B2481485 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one CAS No. 1225713-35-8

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2481485
CAS No.: 1225713-35-8
M. Wt: 287.338
InChI Key: ZZRZDWQVHIBAOU-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a fluorophenyl group, a piperidinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinylmethyl group can contribute to the compound’s overall stability and bioavailability. The pyridazinone core is crucial for the compound’s biological activity, potentially interacting with active sites or allosteric sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-methylphenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of fluorine.

    6-(4-nitrophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-6,12,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRZDWQVHIBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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